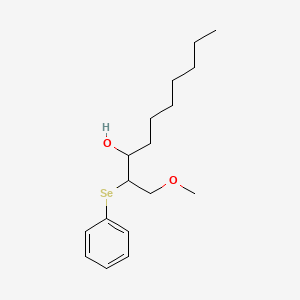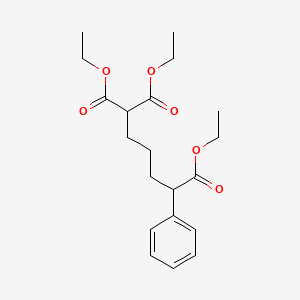
Triethyl 5-phenylpentane-1,1,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 5-phenylpentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C18H26O6 It is a tricarboxylate ester, which means it contains three ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl 5-phenylpentane-1,1,5-tricarboxylate typically involves the esterification of 5-phenylpentane-1,1,5-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-phenylpentane-1,1,5-tricarboxylic acid.
Reduction: 5-phenylpentane-1,1,5-triol.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl 5-phenylpentane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Triethyl 5-phenylpentane-1,1,5-tricarboxylate depends on the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds. The phenyl group can also engage in electrophilic aromatic substitution reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Triethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Triethyl 1,3,5-pentaneticarboxylate: Similar in having three ester groups but differs in the aliphatic chain structure.
Uniqueness: Triethyl 5-phenylpentane-1,1,5-tricarboxylate is unique due to the presence of both an aromatic phenyl group and a flexible aliphatic chain, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters.
Eigenschaften
CAS-Nummer |
79333-24-7 |
|---|---|
Molekularformel |
C20H28O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
triethyl 5-phenylpentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C20H28O6/c1-4-24-18(21)16(15-11-8-7-9-12-15)13-10-14-17(19(22)25-5-2)20(23)26-6-3/h7-9,11-12,16-17H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
OWLLZRMWHFFMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


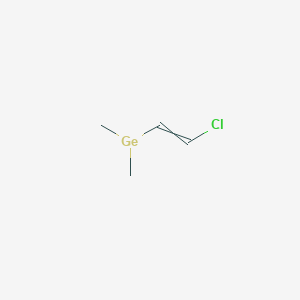
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
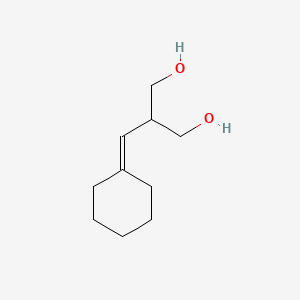
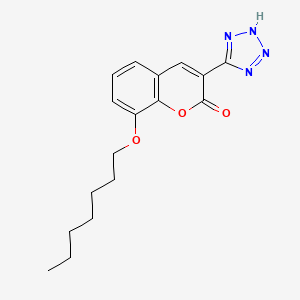
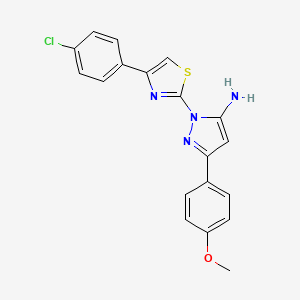
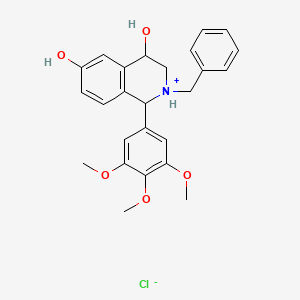
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
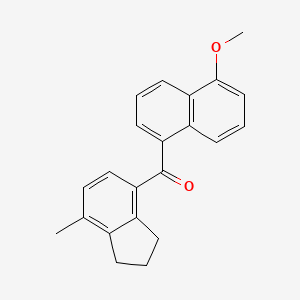
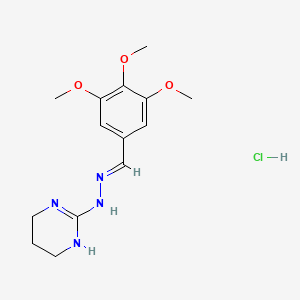
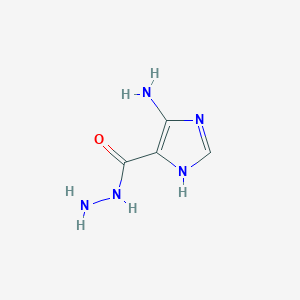
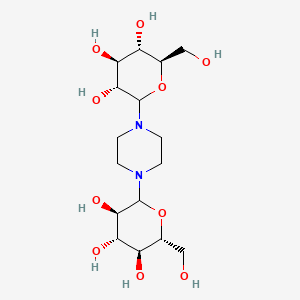
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

